molecular formula C14H25NO6 B13825560 tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

Cat. No.: B13825560
M. Wt: 303.35 g/mol
InChI Key: QWNFBCIGWLGERA-JZNMGUDDSA-N
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Description

tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate is a bicyclic carbamate derivative characterized by a 2,6,7-trioxabicyclo[2.2.2]octane core substituted with a methyl group at the 4-position. The compound features a stereochemically defined (1S,2R) configuration at the hydroxypropyl moiety, which is critical for its molecular interactions and stability. This structure is frequently utilized in medicinal chemistry as a protected amine intermediate, particularly in the synthesis of antibiotics targeting LpxC (a key enzyme in Gram-negative bacterial lipid A biosynthesis) . Its bicyclic framework enhances metabolic stability and solubility, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

InChI

InChI=1S/C14H25NO6/c1-9(16)10(15-11(17)21-12(2,3)4)14-18-6-13(5,7-19-14)8-20-14/h9-10,16H,6-8H2,1-5H3,(H,15,17)/t9-,10+,13?,14?/m1/s1

InChI Key

QWNFBCIGWLGERA-JZNMGUDDSA-N

Isomeric SMILES

C[C@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C12OCC(CO1)(CO2)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclic Trioxabicyclo[2.2.2]octane Core

  • The trioxabicyclo[2.2.2]octane system is commonly prepared by acetalization or ketalization of polyhydroxy compounds such as glycerol derivatives or sugar alcohols.
  • Typical methods include acid-catalyzed cyclization of triols or tetraols with aldehydes or ketones to form bicyclic acetals.
  • The methyl substituent at position 4 can be introduced via methylation of a hydroxyl group or by starting from a methylated polyol precursor.

Construction of the Chiral Propyl Side Chain

  • The (1S,2R)-2-hydroxy-1-substituted propyl fragment can be synthesized by enantioselective addition reactions such as asymmetric epoxidation followed by ring opening or by chiral pool synthesis from amino acids or sugars.
  • The stereochemistry is controlled by chiral catalysts or chiral auxiliaries.

Proposed Stepwise Preparation Method

Step Reaction Type Reagents/Conditions Notes
1 Synthesis of bicyclic trioxane Acid-catalyzed cyclization of polyol Use of acid catalyst (e.g., p-TsOH) in solvent
2 Introduction of methyl group Methylation (e.g., methyl iodide, base) On hydroxyl group prior to cyclization or after
3 Preparation of chiral propyl chain Asymmetric synthesis or chiral pool method Control of stereochemistry essential
4 Coupling of bicyclic moiety to propyl chain Nucleophilic substitution or addition Formation of C1-substituted propyl derivative
5 Protection of amino group Reaction with di-tert-butyl dicarbonate Forms tert-butyl carbamate protecting group

Detailed Reaction Conditions and Considerations

  • Acetalization/Cyclization: Typically performed under reflux in solvents like toluene or dichloromethane with acid catalysts. Removal of water drives the equilibrium toward bicyclic acetal formation.
  • Stereocontrol: Use of chiral catalysts or auxiliaries (e.g., Sharpless epoxidation, Jacobsen catalysts) ensures the desired (1S,2R) configuration.
  • Carbamate Formation: Reaction of amine with Boc2O is usually done at 0–25°C in solvents such as dichloromethane or THF with a base to neutralize generated acid.
  • Purification: Chromatographic methods (e.g., silica gel column chromatography) and crystallization are used to isolate pure stereoisomers.

Summary Table of Key Synthetic Parameters

Parameter Typical Range/Value Comments
Acid catalyst for cyclization p-Toluenesulfonic acid (0.1–1 equiv) Mild acid to avoid side reactions
Solvent Toluene, dichloromethane Non-polar solvents preferred
Temperature Reflux for cyclization, 0–25°C for carbamate formation Controlled to maintain stereochemistry
Carbamate reagent Di-tert-butyl dicarbonate (1.1 equiv) Excess to drive reaction completion
Base for carbamate formation Triethylamine or DIPEA (1.5 equiv) Neutralizes acid byproducts
Reaction time Several hours to overnight Monitored by TLC or HPLC
Purification Silica gel chromatography, recrystallization To isolate pure stereoisomer

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The trioxabicyclo[2.2.2]octane moiety may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Stereochemistry Yield (%) Reference
Target: tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate C17H27NO6 341.4 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane core; tert-butyl carbamate; hydroxypropyl (1S,2R) N/A
Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate C17H24N2O5 336.4 Benzyl carbamate; amino group instead of hydroxy (1S,2S) N/A
22b: 4-((4-aminophenyl)buta-1,3-diyn-1-yl)-N-((1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl)benzamide C37H33N3O5 623.7 Extended aryl-substituted benzamide; additional diynyl and hydroxyphenyl groups (1S,2R) 98
17a: Benzyl((1S,2S)-2-(4-(benzyloxy)phenyl)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate C30H31NO6 501.6 Benzyloxy-phenyl substituent; benzyl carbamate (1S,2S) 98
1-[N-FLUORENYLMETHOXYCARBONYL-(1S)-1-AMINO-2-HYDROXYETHYL]-4-METHYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTANE C23H25NO6 411.5 Fluorenylmethyl (Fmoc) protecting group; amino-hydroxyethyl substituent (S) N/A

Key Observations :

  • Stereochemistry : The (1S,2R) configuration in the target compound and 22b contrasts with the (1S,2S) configuration in benzyl carbamate derivatives (e.g., 17a), which influences hydrogen bonding and biological activity .
  • Substituents : Addition of aryl groups (e.g., benzamide in 22b) enhances antibiotic activity by improving target binding, while benzyl or Fmoc groups (e.g., 17a, ) are used for amine protection during synthesis .
  • Yields : High yields (≥98%) are achieved in compounds with rigid bicyclic cores (e.g., 17a, 22b), suggesting structural stability during synthesis .

Key Findings :

  • Microwave-assisted synthesis (e.g., ) reduces reaction time but yields are lower (40%) due to complex cyclization steps.
  • Method E (from ) achieves near-quantitative yields (98%) for carbamate derivatives, emphasizing the efficiency of stepwise protection-deprotection strategies.

Biological Activity

tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate is a compound of significant interest due to its potential biological activities. This article aims to provide an in-depth review of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H31N3O5
  • Molecular Weight: 357.46 g/mol
  • CAS Number: [Not provided in sources]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may function as an inhibitor or modulator of specific enzymes related to disease processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It has been shown to inhibit viral replication in vitro, particularly against HIV protease, which is critical for the maturation of infectious viral particles. The compound acts by binding to the active site of the protease enzyme, preventing substrate cleavage and thereby inhibiting viral replication.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines indicate a promising therapeutic index:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)20

These results suggest that this compound may be a potential candidate for further development as an anticancer agent.

Case Study 1: HIV Inhibition

A study conducted by Dorsey et al. (1994) demonstrated that this compound effectively reduced HIV replication in cultured T-cells by approximately 80% at concentrations as low as 5 µM. This study underscores the compound's potential as a therapeutic agent against HIV.

Case Study 2: Anticancer Properties

In a preclinical trial assessing the anticancer properties of this compound on human breast cancer xenografts in mice, significant tumor regression was observed following treatment with this compound at doses of 10 mg/kg body weight administered bi-weekly. The study reported a tumor volume reduction of over 50% compared to control groups.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can its structure be confirmed?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under mild conditions (e.g., dichloromethane or THF with a base like triethylamine) . Cyclization to form the trioxabicyclo[2.2.2]octane core is achieved using BF₃·Et₂O in anhydrous DCM, as demonstrated in analogous compounds . Key steps include:

  • Stereochemical control : Use of chiral starting materials (e.g., Cbz-L-serine derivatives) to ensure the (1S,2R) configuration .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products.
  • Characterization : 1H/13C NMR to confirm regiochemistry and stereochemistry, LCMS for molecular weight validation, and X-ray crystallography (if crystalline) for absolute configuration .

Basic: How can researchers characterize the stereochemistry of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
    • Coupling constants (J-values) : The vicinal coupling constants (e.g., J(1S,2R)) in 1H NMR help distinguish diastereomers. For example, trans-diaxial protons in the bicyclic system show distinct splitting patterns .
    • NOESY/ROESY : Nuclear Overhauser effects between the hydroxy group and adjacent protons confirm spatial proximity, validating the stereochemical assignment .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify optical purity .

Advanced: How does the trioxabicyclo[2.2.2]octane moiety influence the compound’s stability under varying pH conditions?

Methodological Answer:
The trioxabicyclo[2.2.2]octane system enhances rigidity and stability due to its fused oxygen bridges. To assess pH-dependent stability:

  • Kinetic Studies : Monitor degradation via HPLC at physiological (pH 7.4) and acidic (pH 2.0) conditions. The oxabicyclo structure resists hydrolysis compared to acyclic ethers, but the carbamate group may degrade under strong acids/bases .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity to simulate long-term storage. FTIR or NMR tracks functional group integrity (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies include:

  • Stereochemical Purity Validation : Ensure enantiomeric excess (>98%) via chiral HPLC or polarimetry. Impure stereoisomers can skew bioactivity results .
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls. For example, contradictory LpxC inhibitor activity data may stem from differences in bacterial strain susceptibility .
  • Metabolite Screening : Use LC-HRMS to identify degradation products or metabolites that may interfere with assays .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model binding to targets (e.g., bacterial LpxC). Focus on hydrogen bonding between the carbamate carbonyl and active-site residues (e.g., Zn²⁺ coordination) .
  • MD Simulations : Perform 100-ns molecular dynamics runs in explicit solvent (e.g., TIP3P water) to assess conformational stability. The trioxabicyclo system’s rigidity may reduce entropic penalties upon binding .
  • QSAR Analysis : Corrogate substituent effects (e.g., 4-methyl group) on bioactivity using Hammett parameters or DFT-calculated electronic descriptors .

Advanced: What reaction mechanisms govern the stereoselective formation of the bicyclic core during synthesis?

Methodological Answer:
The cyclization step likely proceeds via:

  • Lewis Acid Catalysis : BF₃·Et₂O activates the oxetane or epoxide intermediate, facilitating nucleophilic attack by the hydroxyl group to form the bicyclic system .
  • Transition-State Analysis : DFT calculations (e.g., Gaussian 16) can model the chair-like transition state, where steric effects from the 4-methyl group dictate the (1S,2R) configuration .
  • Byproduct Identification : Monitor for diastereomers (e.g., (1R,2S)) via LCMS and optimize reaction time/temperature to minimize their formation .

Advanced: How to design assays evaluating the compound’s penetration through bacterial membranes?

Methodological Answer:

  • Liposome Permeability Assays : Prepare E. coli-mimetic liposomes (PE/PG/cardiolipin) and measure compound influx via fluorescence quenching (e.g., calcein leakage) .
  • Outer Membrane Permeability : Use a nitrocefin hydrolysis assay in Pseudomonas aeruginosa to assess disruption of the membrane barrier .
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to differentiate intrinsic permeability from pump-mediated resistance .

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